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Compound of Interest

Compound Name: Thiomorpholine-4-carbohydrazide

CAS No.: 1005420-44-9

Cat. No.: B1438252 Get Quote

Abstract & Scope
Thiomorpholine-4-carbohydrazide (CAS: 1005420-44-9) is a critical heterocyclic building

block used in the synthesis of 1,2,4-triazoles, semicarbazones, and urea-based antimicrobial

agents.[1][2] Its synthesis presents a classic challenge in organic chemistry: installing a

hydrazine moiety onto a secondary amine without inducing symmetrical urea formation

(dimerization).

This guide presents a high-fidelity synthesis protocol utilizing the Phenyl Chloroformate

activation strategy. Unlike phosgene-based routes (high hazard) or carbonyldiimidazole (CDI)

routes (moisture sensitivity/variable yields), the phenyl carbamate route offers stoichiometric

control, easy purification, and high safety margins.

Retrosynthetic Analysis & Strategy
To synthesize thiomorpholine-4-carbohydrazide (3), we must introduce a carbonyl bridge

between thiomorpholine (1) and hydrazine. Direct reaction with urea is inefficient. Therefore,

we utilize an activated carbamate intermediate (2).

Reaction Pathway (Graphviz Visualization)
The following diagram outlines the activation of thiomorpholine followed by nucleophilic acyl

substitution with hydrazine.
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Figure 1: Two-step synthesis via phenyl carbamate activation. Step 1 forms the stable active

ester; Step 2 displaces the phenoxide leaving group with hydrazine.

Experimental Protocol: Phenyl Chloroformate Route
Reagents & Stoichiometry

Reagent MW ( g/mol ) Equiv. Role

Thiomorpholine 103.19 1.0 Nucleophile (SM)

Phenyl Chloroformate 156.57 1.1 Carbonyl Source

Triethylamine (TEA) 101.19 1.2 Acid Scavenger

Dichloromethane

(DCM)
- Solvent

Reaction Medium

(Step 1)

Hydrazine Hydrate

(80%)
50.06 3.0 - 5.0 Nucleophile (Step 2)

Ethanol (Abs.) - Solvent
Reaction Medium

(Step 2)

Step 1: Synthesis of Phenyl thiomorpholine-4-
carboxylate
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Rationale: Phenyl chloroformate is preferred over ethyl chloroformate because the phenoxide

ion is a superior leaving group (

) compared to ethoxide (

) during the subsequent hydrazinolysis.

Setup: Flame-dry a 250 mL three-neck round-bottom flask (RBF). Equip with a magnetic stir

bar, pressure-equalizing addition funnel, and a nitrogen inlet.

Solvation: Charge the flask with Thiomorpholine (10.0 mmol) and Triethylamine (12.0 mmol)

in anhydrous DCM (50 mL).

Cooling: Submerge the flask in an ice/salt bath to maintain the internal temperature at 0–5

°C.

Critical Control Point: Exothermic reaction. Failure to cool may lead to double-acylation or

decomposition.

Addition: Dissolve Phenyl Chloroformate (11.0 mmol) in DCM (10 mL) and add dropwise

over 30 minutes.

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor

by TLC (Hexane:EtOAc 3:1). The carbamate usually appears as a distinct spot (

).

Workup:

Wash the organic layer with water (

mL) to remove TEA·HCl salts.[3][4]

Wash with 0.5 M HCl (

mL) to remove unreacted amine.

Dry over anhydrous

, filter, and concentrate in vacuo.
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Result: The intermediate (Phenyl thiomorpholine-4-carboxylate) is typically a white or off-

white solid. It can often be used directly without recrystallization.

Step 2: Hydrazinolysis to Target
Rationale: A large excess of hydrazine is mandatory. If stoichiometric hydrazine is used, the

highly nucleophilic product amine (

) will attack a second molecule of the intermediate, forming the symmetrical dimer
(Thiomorpholine-CO-NH-NH-CO-Thiomorpholine).

Setup: Place the crude phenyl carbamate (from Step 1) in a 100 mL RBF equipped with a

reflux condenser.

Solvation: Dissolve in Ethanol (30 mL).

Addition: Add Hydrazine Hydrate (excess, 3.0–5.0 equiv) in one portion.

Reflux: Heat the mixture to reflux (

) for 4–6 hours.

Visual Cue: The solution often turns clear, then may precipitate the product upon cooling.

Monitoring: Check TLC. The starting carbamate spot should disappear. The product will stay

at the baseline or have very low

in Hexane:EtOAc systems (requires MeOH:DCM 1:9 to elute).

Purification Workflow (Graphviz Visualization)
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Figure 2: Purification strategy exploiting solubility differences. Phenol (byproduct) is removed

via ether wash.

Characterization & Quality Control
Since specific spectral data for this exact intermediate is often proprietary or embedded in

patent literature, the following are the expected diagnostic signals based on structural analogs.
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Proton NMR ( NMR, 400 MHz, )
8.0–8.5 ppm (s, 1H):

(Amide proton).

4.0–4.5 ppm (s, 2H):

(Hydrazide protons, broad, exchangeable with

).

3.5–3.7 ppm (m, 4H):

(Thiomorpholine ring, adjacent to Nitrogen).

2.5–2.7 ppm (m, 4H):

(Thiomorpholine ring, adjacent to Sulfur).

Note: If phenyl carbamate remains, you will see aromatic multiplets at 7.1–7.4 ppm. These

must be absent in the pure product.

Infrared Spectroscopy (IR)[2][5][6]
3300–3200

: N-H stretching (Primary and Secondary amines).

1640–1660

: C=O stretching (Semicarbazide carbonyl, typically lower than esters due to resonance).

Safety & Hazard Assessment (E-E-A-T)
This protocol involves hazardous materials. Adherence to safety standards is non-negotiable.

Hydrazine Hydrate:

Hazard: Known carcinogen, highly toxic, corrosive, and skin sensitizer.
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Control: Use only in a functioning fume hood. Double-glove (Nitrile). Quench excess

hydrazine with dilute bleach (sodium hypochlorite) slowly in a dedicated waste container

before disposal.

Phenyl Chloroformate:

Hazard: Lachrymator, toxic by inhalation, reacts with water to form HCl and Phenol.

Control: Keep dry. Store in a fridge. Open only in a hood.

Thiomorpholine:

Hazard: Stench. While less volatile than lower amines, it has a disagreeable sulfur odor.

Control: Bleach cleans glassware effectively by oxidizing the sulfur.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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